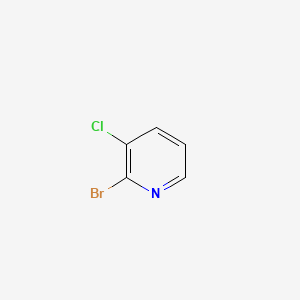

2-Bromo-3-chloropyridine

Description

3-Bromo-2-chloropyridine

Swapping the halogen positions (bromine at C3, chlorine at C2) reduces the melting point to 54–57°C and increases density to 1.778 g/cm³ . The electronic effects shift the LUMO energy (-1.6 eV), enhancing electrophilicity at C4 and C5 positions.

2-Bromo-3-chloroaniline

Replacing the pyridine nitrogen with an amine group increases basicity (pKa ≈ 3.5) and water solubility (~1.2 g/L). The amine’s resonance donation counteracts halogen withdrawal, altering reactivity toward electrophilic substitution.

2-Bromo-5-chloropyridine

The para-chlorine substitution minimizes steric clash, yielding a lower melting point (45–48°C) and higher solubility in nonpolar solvents (e.g., toluene).

| Compound | Melting Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| This compound | 58–63 | 1.736 | -1.49 |

| 3-Bromo-2-chloropyridine | 54–57 | 1.778 | -1.32 |

| 2-Bromo-3-chloroaniline | 72–75 | 1.692 | 3.5 |

Properties

IUPAC Name |

2-bromo-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-5-4(7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHBBINNYAWQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426820 | |

| Record name | 2-Bromo-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96424-68-9 | |

| Record name | 2-Bromo-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization-Halogenation (Sandmeyer Reaction) Route

Description:

This method starts from 3-amino-2-chloropyridine. The amino group is diazotized and then replaced with bromine using a Sandmeyer-type reaction. This approach is favored for its regioselectivity and moderate to high yields.

Procedure Summary:

- Dissolve 3-amino-2-chloropyridine in water and hydrobromic acid.

- Add 2,2,6,6-tetramethylpiperidine 1-oxyl as a catalyst.

- Cool the mixture to below 10°C.

- Add aqueous sodium nitrite to generate the diazonium salt.

- Stir at room temperature, then neutralize with sodium hydroxide.

- Extract product with toluene and purify by distillation.

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-amino-2-chloropyridine | HBr, NaNO2, TEMPO, NaOH, toluene, 10°C to RT | 3-bromo-2-chloropyridine | 80.1 |

- The reaction proceeds under mild conditions.

- The use of a nitroxyl radical (TEMPO) can enhance selectivity and yield.

- The process is scalable and suitable for industrial application.

Direct Halogenation of Chloropyridine

Description:

This method involves the bromination of 3-chloropyridine using bromine in the presence of a catalyst. The process requires careful control to ensure selective bromination at the 2-position.

Procedure Summary:

- React 3-chloropyridine with bromine.

- Employ a suitable catalyst (often iron(III) bromide or another Lewis acid).

- Maintain strict temperature control to avoid over-bromination or polyhalogenation.

- Isolate and purify the product.

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-chloropyridine | Br2, catalyst, controlled temp. | 2-bromo-3-chloropyridine | Not specified |

- This method is more common in industrial settings.

- The yield and selectivity depend heavily on the catalyst and reaction conditions.

Cross-Coupling and Halide Exchange (Less Common)

Description:

Halide exchange or palladium-catalyzed cross-coupling can be used to introduce bromine or chlorine at specific positions on the pyridine ring, starting from other halogenated pyridines.

Procedure Summary:

- Use a suitable halogenated pyridine (e.g., 2-chloro-3-bromopyridine or vice versa).

- Employ halide exchange reagents or cross-coupling catalysts.

- Optimize reaction conditions for selectivity.

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-chloro-3-bromopyridine | Halide exchange/coupling | This compound | Not specified |

- These methods are less common due to the availability of more direct routes.

- Useful for preparing isotopically labeled or otherwise functionalized derivatives.

Comparative Analysis of Methods

Research Findings and Industrial Relevance

- The diazotization-halogenation method is widely adopted for its high yield, selectivity, and mild conditions, making it suitable for both laboratory and industrial-scale synthesis.

- Direct bromination is preferred when starting from 3-chloropyridine, but requires precise control to avoid by-products.

- Industrial manufacturers, such as Ningbo Inno Pharmchem, have optimized these methods for cost-effectiveness and large-scale production, highlighting the compound's significance in pharmaceutical and agrochemical synthesis.

- The product is typically a white to off-white crystalline powder, soluble in common organic solvents, and stable under standard storage conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Reduction Reactions: The compound can be reduced to form 2-chloro-3-pyridylmethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, organolithium compounds.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran.

Reduction Reactions: Lithium aluminum hydride, diethyl ether as solvent.

Major Products:

- Substituted pyridines

- Bipyridines

- Pyridylmethanols

Scientific Research Applications

Medicinal Chemistry

2-Bromo-3-chloropyridine serves as a precursor in the development of pharmaceuticals. Its derivatives have shown promising activity against various diseases, including viral infections and cancer.

- Case Study : In one study, derivatives synthesized from this compound exhibited antiviral properties by inhibiting viral replication, showcasing its potential in drug development.

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of complex organic molecules. It facilitates the formation of various bioactive compounds through electrophilic substitution reactions.

- Example Reaction Conditions :

| Reaction Conditions | Yield |

|---|---|

| Palladium(II) dichloride; sodium carbonate; 1,2-dimethoxyethane; water; 90℃ for 2h | 74% |

Biological Studies

The compound is utilized in enzyme mechanism studies and as a building block for bioactive molecules. Its ability to form covalent bonds with biological macromolecules allows researchers to investigate enzyme kinetics and mechanisms.

- Mechanism of Action : It acts as an electrophile, capable of forming stable adducts with nucleophiles such as proteins and nucleic acids.

Antimicrobial Properties

Research indicates that halogenated pyridines exhibit significant antimicrobial activity. Derivatives of this compound have been shown to disrupt bacterial cell membranes and inhibit metabolic pathways.

Anticancer Potential

Studies demonstrate that this compound can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators. It has been identified as a candidate for further development as an anticancer agent due to its ability to target specific signaling pathways involved in tumor progression .

Case Studies

- Synthesis of Antiviral Agents : Research has shown that derivatives synthesized from this compound exhibit antiviral activity against various viral strains by inhibiting their replication processes.

- Enzyme Mechanism Studies : The compound has been employed to elucidate mechanisms involving halogenated substrates, contributing to the understanding of enzyme catalysis in biological systems .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloropyridine largely depends on its applicationIn biological systems, its derivatives may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-Bromo-2-chloropyridine: Similar in structure but with the positions of bromine and chlorine atoms reversed.

2-Bromo-5-chloropyridine: Another halogenated pyridine with bromine and chlorine atoms at different positions.

2-Chloro-3-bromopyridine: A compound with similar halogenation but different reactivity due to the position of halogens.

Uniqueness: 2-Bromo-3-chloropyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Biological Activity

2-Bromo-3-chloropyridine (C5H3BrClN) is a halogenated pyridine derivative with notable biological activities and applications in medicinal chemistry. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, along with relevant research findings.

- Molecular Formula : C5H3BrClN

- Molecular Weight : 192.44 g/mol

- CAS Number : 96424-68-9

- Melting Point : 59-61 °C

Synthesis

This compound can be synthesized through various methods, including halogenation and cross-coupling reactions. The compound is often used as a building block in the synthesis of more complex organic molecules due to its reactive halogen substituents, which can participate in nucleophilic substitution and cross-coupling reactions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has demonstrated activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics. In vitro tests have shown efficacy against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties .

Anticancer Activity

Research has explored the anticancer effects of this compound on several cancer cell lines. A study assessed its cytotoxicity against human promyelocytic leukemia (HL60), cervix carcinoma (HeLa), and hepatocellular carcinoma (HepG2) cells. The results indicated that the compound exhibits significant antiproliferative activity, with IC50 values suggesting effective inhibition of cancer cell growth .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HL60 | 15.5 | Significant inhibition |

| HeLa | 22.3 | Moderate inhibition |

| HepG2 | 18.7 | Significant inhibition |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituents play a crucial role in its interaction with biological targets, such as enzymes involved in cell proliferation and survival pathways. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

- Antiviral Activity : In a study involving various pyridine derivatives, including this compound, researchers found no significant antiviral activity against tested viruses, indicating that while the compound has notable antibacterial and anticancer properties, its efficacy against viral infections may be limited .

- Cytotoxicity Screening : A comprehensive cytotoxicity screening was conducted using several human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results showed varying degrees of cytotoxicity across different cell lines, reinforcing the need for further exploration into its selective toxicity mechanisms .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-chloropyridine, and how do halogen positions affect reactivity?

Methodological Answer: this compound (CAS 96424-68-9) is typically synthesized via halogenation or cross-coupling strategies. A common approach involves nucleophilic aromatic substitution (NAS) on pyridine precursors, where regioselectivity is influenced by directing groups. For example, triethyl phosphite-mediated phosphonylation of bromopyridine derivatives can yield halogenated intermediates . The bromine and chlorine substituents in the 2- and 3-positions create distinct electronic environments: bromine acts as a stronger leaving group, while chlorine stabilizes intermediates through inductive effects. Reactivity can be validated via density functional theory (DFT) calculations to predict substitution patterns .

Q. How can researchers characterize this compound’s purity and structure?

Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR identify substituent positions. For example, deshielded protons adjacent to halogens show distinct splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (192.44 g/mol) and isotopic patterns from bromine/chlorine .

- HPLC : Purity analysis (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Melting Point : Compare observed mp with literature values (e.g., 52–57°C for the 3-bromo-2-chloro isomer ).

Advanced Research Questions

Q. How can competing side-reactions be minimized during Suzuki-Miyaura cross-coupling of this compound?

Methodological Answer: The bromine atom at the 2-position is preferentially reactive in Suzuki couplings due to lower bond dissociation energy compared to chlorine. To suppress undesired chloropyridine coupling:

- Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts, which favor oxidative addition at bromine .

- Optimize temperature (80–100°C) and solvent (toluene/EtOH) to reduce homocoupling byproducts .

- Monitor reaction progress via TLC or GC-MS to isolate intermediates before chlorine activation.

Example Reaction Scheme:

This compound + ArB(OH)₂ → 2-Aryl-3-chloropyridine (via Suzuki coupling)

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer: Discrepancies in yields or spectral data often arise from:

- Impurity Profiles : Trace metals (e.g., Pd residues) or moisture can alter reactivity. Use ICP-MS or Karl Fischer titration to quantify impurities .

- Isomer Co-elution : HPLC methods with chiral columns or 2D NMR (e.g., HSQC) differentiate isomers .

- Replication : Reproduce experiments under inert atmospheres (N₂/Ar) to exclude oxidative degradation .

Case Study:

Conflicting ¹H NMR shifts for this compound may result from solvent polarity or pH. Re-run spectra in deuterated DMSO or CDCl₃ for consistency .

Q. What computational methods predict regioselectivity in further functionalization of this compound?

Methodological Answer:

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The 4-position (para to chlorine) is often most reactive for electrophilic substitution .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron density to plan substitutions (e.g., nitration or amination) .

Q. How does steric hindrance influence catalytic transformations of this compound?

Methodological Answer: Bulky ligands (e.g., SPhos) or additives (e.g., Cs₂CO₃) mitigate steric effects during coupling. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.